

In-depth Technical Guide: Derivatives and Analogues of Latisxanthone C

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Compound of Interest

Compound Name: *Latisxanthone C*

Cat. No.: *B161215*

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To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the derivatives and analogues of **Latisxanthone C**, focusing on their synthesis, biological activities, and underlying mechanisms of action. However, extensive searches of prominent scientific databases and literature have revealed no specific compound identified as "**Latisxanthone C**."

It is possible that "**Latisxanthone C**" is a novel, very recently discovered, or proprietary compound with data not yet publicly available. Alternatively, there may be a misspelling in the compound's name.

To provide a relevant and valuable technical guide, we will proceed by discussing the broader class of xanthenes, which are the parent structural class to which a hypothetical "**Latisxanthone C**" would belong. Xanthenes are a well-studied class of oxygenated heterocyclic compounds with a dibenzo- γ -pyrone scaffold. Many natural and synthetic xanthone derivatives have demonstrated significant pharmacological potential, making them a fertile ground for drug discovery and development.

This guide will therefore focus on the general strategies for the derivatization of the xanthone core, present data on representative bioactive xanthone analogues, detail common experimental protocols, and visualize key concepts as requested. This approach will equip you with the foundational knowledge and methodologies applicable to the study of any novel xanthone, including a potential "**Latisxanthone C**," should its structure become known.

I. The Xanthone Scaffold: A Privileged Structure in Medicinal Chemistry

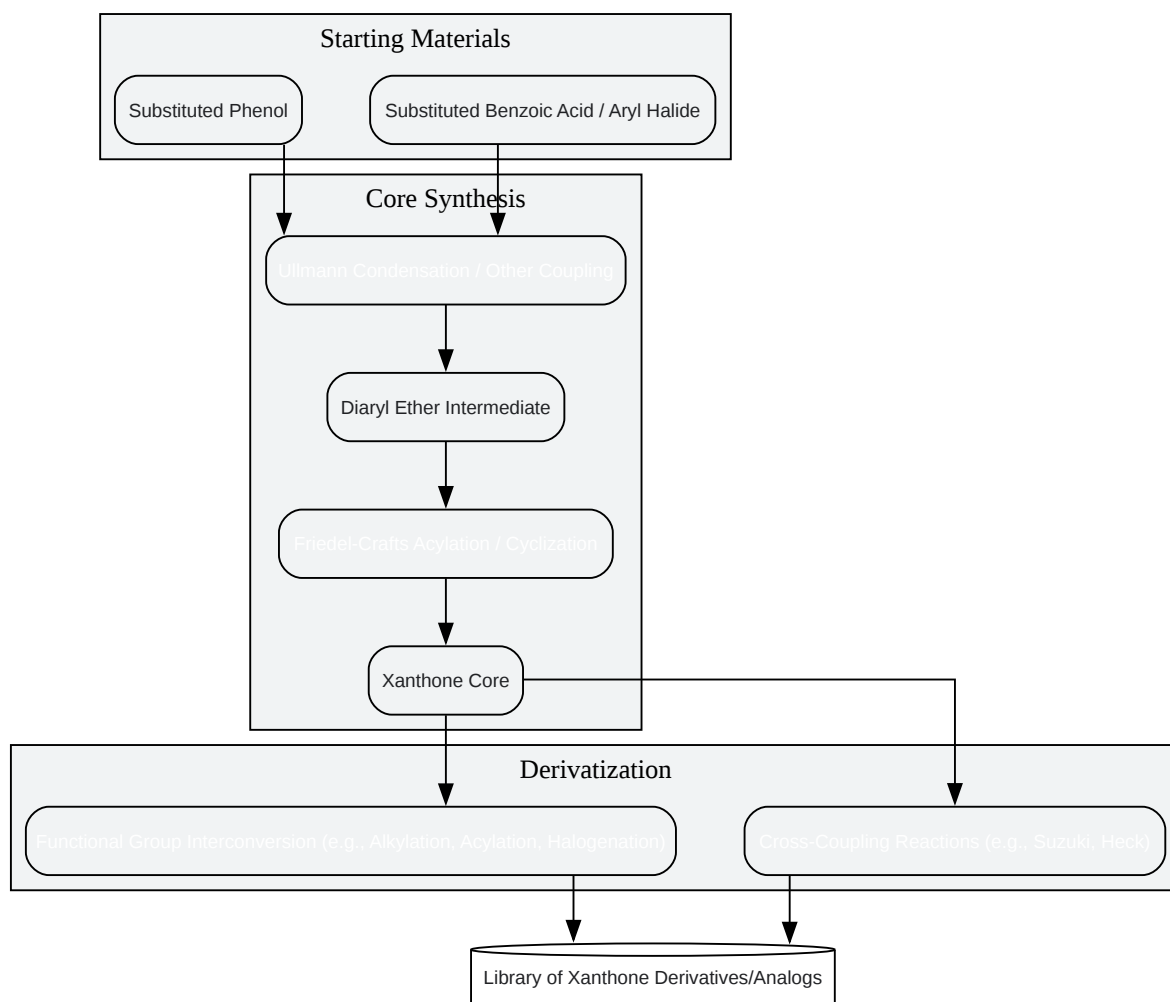
The xanthone nucleus is a versatile scaffold amenable to chemical modification at various positions. These modifications can profoundly influence the compound's physicochemical properties, pharmacokinetic profile, and biological activity. Structure-activity relationship (SAR) studies on numerous xanthone derivatives have highlighted the importance of the substitution pattern on the aromatic rings for specific biological effects.

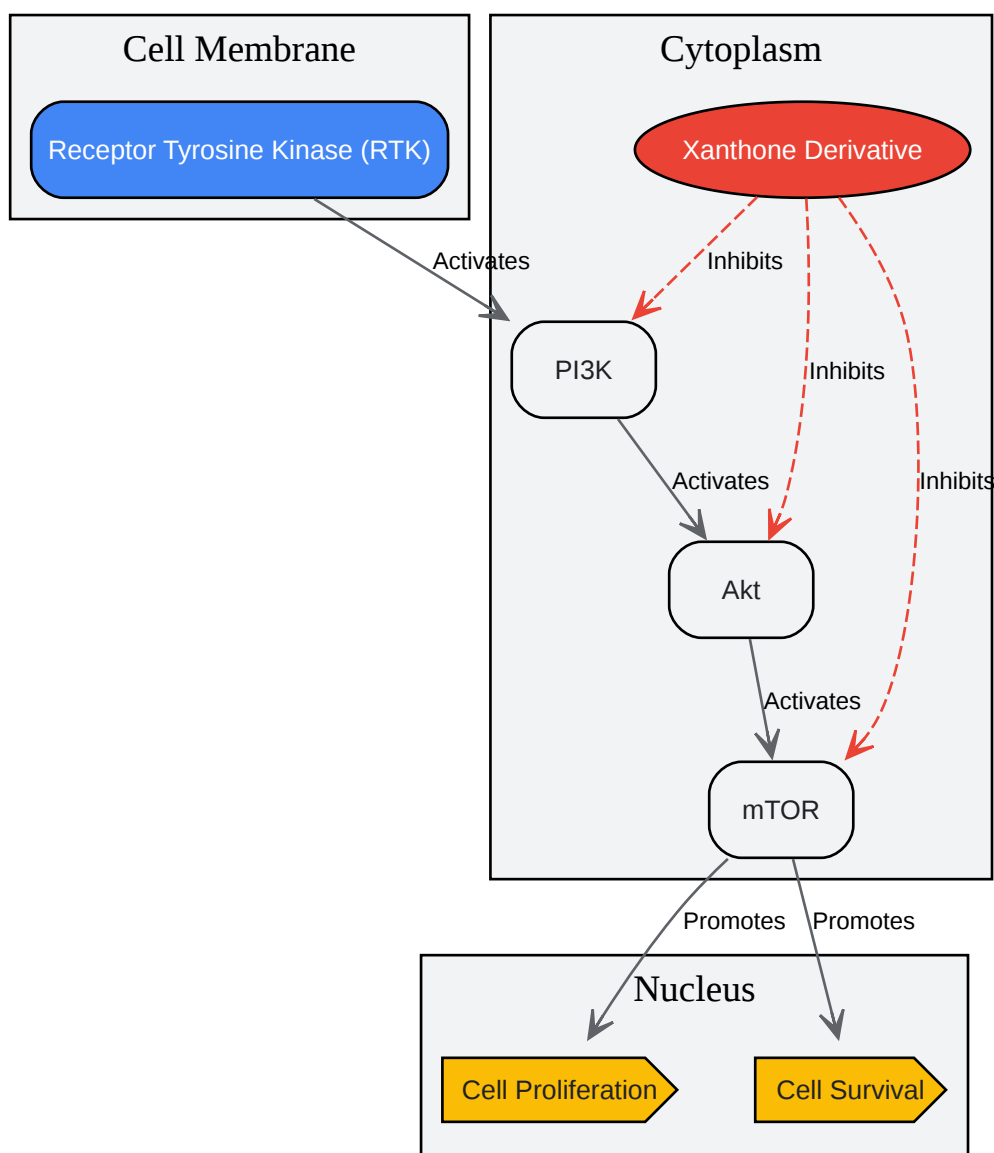
II. Synthetic Strategies for Xanthone Derivatives

The synthesis of xanthone derivatives and analogs typically involves multi-step processes. Common starting materials include substituted phenols and benzoic acids. Key reactions in xanthone synthesis include:

- **Ullmann Condensation:** A copper-catalyzed reaction between a phenol and an aryl halide to form a diaryl ether, a key intermediate in xanthone synthesis.
- **Friedel-Crafts Acylation and Cyclization:** Intramolecular acylation of a diaryl ether followed by cyclization to form the xanthone core.
- **Suzuki and Heck Couplings:** Modern cross-coupling reactions used to introduce various substituents onto the xanthone scaffold.

Below is a generalized workflow for the synthesis of xanthone derivatives.





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